ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE
Description
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE is a benzoate ester derivative featuring a complex substituent at the para position of the benzene ring. The substituent comprises a formamido group linked to a carbamoyl moiety, which is further attached to a 2-methoxyethyl amine. The compound’s applications may span polymer chemistry (e.g., as a co-initiator in resin systems) or pharmaceutical development, where its substituents could influence bioactivity or binding affinity.
Properties
IUPAC Name |
ethyl 4-[[2-(2-methoxyethylamino)-2-oxoacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-3-21-14(19)10-4-6-11(7-5-10)16-13(18)12(17)15-8-9-20-2/h4-7H,3,8-9H2,1-2H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBTQDXFWCYUJAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367028 | |
| Record name | Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5920-83-2 | |
| Record name | Ethyl 4-{2-[(2-methoxyethyl)amino](oxo)acetamido}benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40367028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route starts with the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This intermediate is then subjected to a series of reactions involving carbamoylation and formamidation to introduce the 2-methoxyethyl and formamido groups, respectively. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols. Substitution reactions can lead to a variety of derivatives with modified functional groups.
Scientific Research Applications
ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound is compared to the following analogues:
Ethyl 4-(dimethylamino)benzoate (EDAB): Features a tertiary dimethylamino group at the para position.
Ethyl 4-aminobenzoate (Benzocaine): Contains a primary amino group.
2-(Dimethylamino)ethyl methacrylate (DMAEMA): A methacrylate ester with a dimethylaminoethyl chain.
Table 1: Structural and Functional Comparison
| Compound | Substituent Type | Key Functional Groups | Electron-Donating Capacity | Potential Applications |
|---|---|---|---|---|
| ETHYL 4-{[(2-METHOXYETHYL)CARBAMOYL]FORMAMIDO}BENZOATE | Carbamoyl formamido + 2-methoxyethyl | Amide, ether, ester | Moderate (amide/ether) | Resin co-initiators, drug delivery |
| Ethyl 4-(dimethylamino)benzoate (EDAB) | Tertiary amine | Dimethylamino, ester | High (tertiary amine) | Dental resins, photopolymerization |
| Ethyl 4-aminobenzoate | Primary amine | Amino, ester | Moderate (primary amine) | Anesthetics, topical formulations |
| 2-(Dimethylamino)ethyl methacrylate | Methacrylate + tertiary amine | Methacrylate, dimethylamino | High (tertiary amine) | Acrylic resins, adhesives |
Reactivity in Polymerization Reactions
Evidence from resin chemistry studies highlights the role of substituents in reactivity. Ethyl 4-(dimethylamino)benzoate (EDAB) exhibits a higher degree of conversion in resin cements compared to DMAEMA due to its stronger electron-donating dimethylamino group, which enhances radical generation during polymerization . However, the 2-methoxyethyl chain could improve solubility in polar resin matrices, balancing reactivity with miscibility.
Physical and Chemical Properties
- Solubility: The 2-methoxyethyl group in the target compound introduces ether oxygen atoms, likely enhancing solubility in polar organic solvents (e.g., ethanol, acetone) compared to EDAB and DMAEMA, which rely on amine-driven polarity.
- Thermal Stability : The amide and carbamoyl groups may increase thermal stability relative to amine-containing analogues, as hydrogen bonding could reduce molecular mobility.
Performance in Resin Systems
demonstrates that EDAB outperforms DMAEMA in resin cements, achieving higher degrees of conversion and superior physical properties (e.g., flexural strength, wear resistance) . The carbamoyl formamido group may reduce initiation efficiency compared to EDAB but could mitigate oxygen inhibition in free-radical polymerization due to its hydrogen-bonding capacity.
Pharmacological Potential
The carbamoyl formamido group could engage in specific interactions with biological targets (e.g., enzymes, receptors) via hydrogen bonding, akin to docking strategies validated in Glide studies for analogous compounds . For instance, the 2-methoxyethyl chain might improve blood-brain barrier penetration compared to bulkier substituents.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
